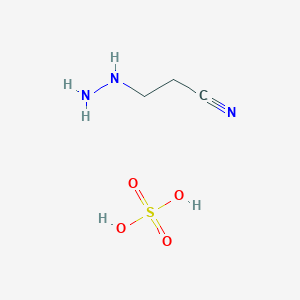
3-Hydrazinylpropanenitrile,sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinylpropanenitrile, sulfuric acid is a compound that combines 3-hydrazinylpropanenitrile with sulfuric acidThe molecular formula for this compound is C3H9N3O4S, and it has a molecular weight of 183.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinylpropanenitrile, sulfuric acid typically involves the reaction of 3-hydrazinylpropanenitrile with sulfuric acid under controlled conditions. The reaction is carried out in a suitable solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained. The reaction conditions may vary depending on the specific requirements of the synthesis .
Industrial Production Methods
In industrial settings, the production of 3-hydrazinylpropanenitrile, sulfuric acid involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment ensures that the compound is produced efficiently and safely .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydrazinylpropanenitrile, sulfuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 3-hydrazinylpropanenitrile, sulfuric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction can produce various hydrazine derivatives .
Applications De Recherche Scientifique
3-Hydrazinylpropanenitrile, sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-hydrazinylpropanenitrile, sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydrazinylpropanenitrile: This compound is similar in structure but lacks the sulfuric acid component.
Cyanoethylhydrazine: Another related compound with similar chemical properties.
3-Diazanylpropanenitrile: Shares structural similarities with 3-hydrazinylpropanenitrile
Uniqueness
What sets 3-hydrazinylpropanenitrile, sulfuric acid apart from these similar compounds is its unique combination with sulfuric acid, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
31910-39-1 |
|---|---|
Formule moléculaire |
C3H9N3O4S |
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
3-hydrazinylpropanenitrile;sulfuric acid |
InChI |
InChI=1S/C3H7N3.H2O4S/c4-2-1-3-6-5;1-5(2,3)4/h6H,1,3,5H2;(H2,1,2,3,4) |
Clé InChI |
LHMPHTQLVGFVRZ-UHFFFAOYSA-N |
SMILES canonique |
C(CNN)C#N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


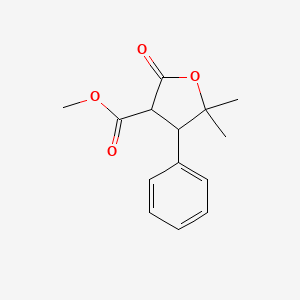
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)
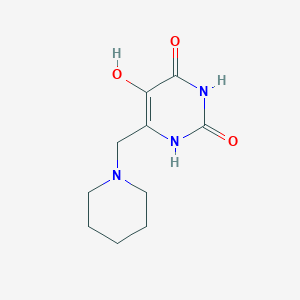
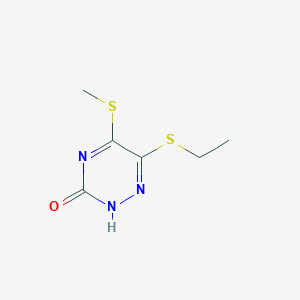
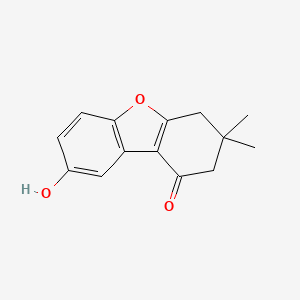
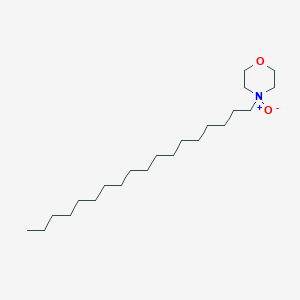
![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
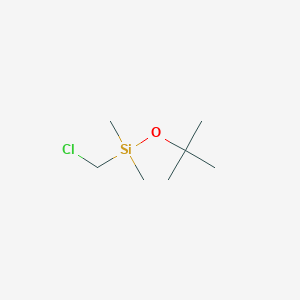
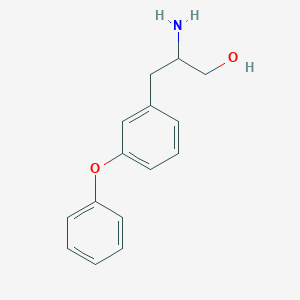

![Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester](/img/structure/B14000176.png)
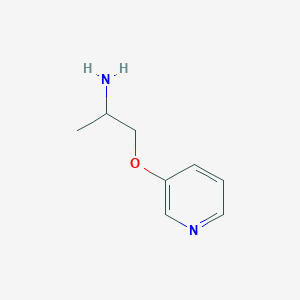
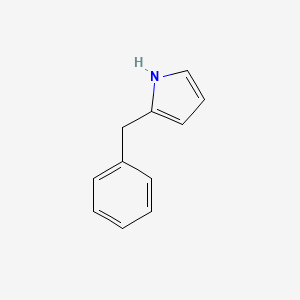
![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)
